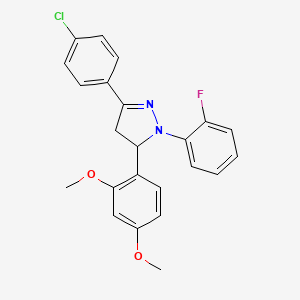![molecular formula C14H20ClN3O4 B11116062 1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-3-methoxypropan-2-ol](/img/structure/B11116062.png)
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-3-methoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-3-methoxypropan-2-ol is a complex organic compound that features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a 3-methoxypropan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-3-methoxypropan-2-ol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2-Chloro-4-nitrophenyl Group: The piperazine ring is then substituted with a 2-chloro-4-nitrophenyl group using electrophilic aromatic substitution reactions.
Attachment of 3-Methoxypropan-2-ol: The final step involves the attachment of the 3-methoxypropan-2-ol moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-3-methoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-3-methoxypropan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-3-methoxypropan-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol: Similar structure but with an ethanol moiety instead of methoxypropan-2-ol.
(2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone: Similar structure but with a methanone group.
Uniqueness
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-3-methoxypropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H20ClN3O4 |
|---|---|
Molecular Weight |
329.78 g/mol |
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-3-methoxypropan-2-ol |
InChI |
InChI=1S/C14H20ClN3O4/c1-22-10-12(19)9-16-4-6-17(7-5-16)14-3-2-11(18(20)21)8-13(14)15/h2-3,8,12,19H,4-7,9-10H2,1H3 |
InChI Key |
USCJKDUSKMNBTO-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dichlorophenyl)-N-[(E)-(2-fluorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11115985.png)
![2-[(2-Methoxyphenoxy)methyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11115992.png)
![Ethyl 2-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}propanoate](/img/structure/B11115995.png)
![2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxo-N-(pyridin-2-yl)acetamide](/img/structure/B11115999.png)
![3-(2-chloro-6-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11116003.png)
![O-{3-[(4-fluorophenyl)carbamoyl]phenyl} (4-chlorophenyl)carbamothioate](/img/structure/B11116009.png)

![5,8-Dinitro-2-pyridin-2-yl-benzo[de]isoquinoline-1,3-dione](/img/structure/B11116032.png)
![N'-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11116036.png)
![methyl {(3Z)-2-oxo-3-[2-({[(3,4,5-trimethoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11116038.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11116045.png)
![Ethyl 5-carbamoyl-2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11116050.png)
![1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea](/img/structure/B11116068.png)
